tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15888577
InChI: InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-9-6-13(7-10-20)15(11-18)14-5-4-8-19-12-14/h4-5,8,12-13,15H,6-7,9-11,18H2,1-3H3
SMILES:
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol

tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15888577

Molecular Formula: C17H27N3O2

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C17H27N3O2
Molecular Weight 305.4 g/mol
IUPAC Name tert-butyl 4-(2-amino-1-pyridin-3-ylethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-9-6-13(7-10-20)15(11-18)14-5-4-8-19-12-14/h4-5,8,12-13,15H,6-7,9-11,18H2,1-3H3
Standard InChI Key JFAGLBVVIOGBJB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(CN)C2=CN=CC=C2

Introduction

Chemical Structure and Stereochemical Considerations

The compound features a piperidine ring substituted at the 4-position with a 2-amino-1-(pyridin-3-yl)ethyl group and at the 1-position with a Boc protecting group. The piperidine ring likely adopts a chair conformation, as observed in structurally related tert-butyl piperidine carboxylates . The Boc group serves to protect the piperidine nitrogen during synthetic steps, while the 2-aminoethyl-pyridine side chain introduces hydrogen-bonding and aromatic stacking capabilities critical for target engagement.

Key structural attributes include:

  • Boc Protection: Enhances solubility and stability during synthesis, as seen in tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate derivatives .

  • Chiral Centers: The 2-aminoethyl substituent introduces two stereocenters (C1 and C2), necessitating enantioselective synthesis or resolution for applications requiring stereochemical precision.

  • Pyridine Interaction: The pyridin-3-yl group may participate in π-π stacking or coordinate metal ions, analogous to kinase inhibitors containing aromatic heterocycles .

Synthetic Pathways and Optimization

General Synthesis Strategy

While no explicit synthesis of this compound is documented, its preparation likely involves sequential alkylation and protection steps:

  • Piperidine Functionalization: Introduction of the 2-amino-1-(pyridin-3-yl)ethyl group via Michael addition or reductive amination, as demonstrated in the synthesis of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions, a standard method for tert-butyl carbamate formation .

Hypothetical Reaction Scheme:

Piperidine(i) 2-nitro-1-(pyridin-3-yl)ethylene, (ii) Reduction4-(2-amino-1-(pyridin-3-yl)ethyl)piperidineBoc anhydrideTarget Compound\text{Piperidine} \xrightarrow{\text{(i) 2-nitro-1-(pyridin-3-yl)ethylene, (ii) Reduction}} \text{4-(2-amino-1-(pyridin-3-yl)ethyl)piperidine} \xrightarrow{\text{Boc anhydride}} \text{Target Compound}

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the 4-position of piperidine may require directing groups or transition metal catalysis.

  • Stereocontrol: Asymmetric synthesis techniques, such as chiral auxiliaries or enzymatic resolution, would be necessary to isolate enantiomerically pure forms.

Physicochemical and Spectroscopic Characterization

Spectral Data (Hypothetical)

  • NMR:

    • 1H NMR^1\text{H NMR}: δ 1.45 (s, 9H, Boc CH3_3), 2.70–3.10 (m, piperidine H), 4.10 (br s, NH2_2), 7.30–8.50 (m, pyridine H).

    • 13C NMR^{13}\text{C NMR}: δ 28.1 (Boc CH3_3), 79.8 (Boc C), 155.2 (C=O).

  • MS (ESI+): m/z 334.2 [M+H]+^+.

X-ray Crystallography (Analogous Structures)

In tert-butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate, the piperidine ring adopts a chair conformation with substituents in cis orientation . Similar conformational analysis would apply to the target compound, with the pyridine ring likely oriented equatorially to minimize steric strain.

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